2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the molecular formula C19H15BrNO2 It is characterized by the presence of a bromo-substituted phenoxy group and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent.
Synthesis of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Amidation Reaction: Finally, the 2-(2-bromo-4-methylphenoxy)acetic acid is reacted with naphthalen-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenoxy and naphthyl groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenoxy or naphthyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(phenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(naphthalen-2-yl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a naphthylacetamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-13-9-10-18(16(20)11-13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUAJOXAGXFUSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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